6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can target the triazine core or the bromophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and the aromatic substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Anticancer Research: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Chemistry: Incorporated into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The compound exerts its effects through interactions with biological macromolecules such as DNA and proteins. The triazine core can intercalate with DNA, disrupting its function, while the hydrazone linkage can form covalent bonds with protein residues, inhibiting their activity. These interactions can lead to cell death, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- **6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- **6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The presence of the bromophenyl group in 6-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C23H20BrN7O |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-N-[(E)-(4-bromophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20BrN7O/c1-32-20-13-11-19(12-14-20)27-22-28-21(26-18-5-3-2-4-6-18)29-23(30-22)31-25-15-16-7-9-17(24)10-8-16/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+ |
InChI Key |
ZJUOTZVPQZBADH-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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